2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile
Description
This compound features a malononitrile core functionalized with a pentafluorinated propylidene group and a 4-phenoxy-phenylamino substituent. The pentafluoroalkyl group enhances hydrophobicity and chemical stability, while the aromatic amino group may contribute to π-π interactions or hydrogen bonding. The steric bulk of the pentafluoro-propylidene moiety, as noted in , can complicate synthesis, leading to reduced yields due to steric hindrance during reactions .
Properties
CAS No. |
488734-60-7 |
|---|---|
Molecular Formula |
C18H10F5N3O |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[2,2,3,3,3-pentafluoro-1-(4-phenoxyanilino)propylidene]propanedinitrile |
InChI |
InChI=1S/C18H10F5N3O/c19-17(20,18(21,22)23)16(12(10-24)11-25)26-13-6-8-15(9-7-13)27-14-4-2-1-3-5-14/h1-9,26H |
InChI Key |
XOLOGQSABBBYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=C(C#N)C#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Biological Activity
2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile (CAS Number 488734-60-7) is a synthetic compound with notable chemical properties and potential biological activities. Its molecular formula is C18H10F5N3O, and it has a molecular weight of 379.3 g/mol. The compound is characterized by the presence of a pentafluoro group and a phenoxy-phenylamino moiety, which may contribute to its bioactivity.
The compound features several distinctive chemical characteristics:
- Molecular Formula : C18H10F5N3O
- Molecular Weight : 379.3 g/mol
- IUPAC Name : 2-[2,2,3,3,3-pentafluoro-1-(4-phenoxyanilino)propylidene]propanedinitrile
- Purity : Typically around 95%.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, compounds with similar structures often exhibit various biological effects due to their interactions with biological systems.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing phenolic structures are known for their antimicrobial properties. The presence of the phenoxy group in this compound suggests potential activity against various pathogens.
- Anticancer Properties : Similar compounds have shown promise in anticancer research. The ability of certain phenolic compounds to induce apoptosis in cancer cells could be relevant for this compound as well.
- Anti-inflammatory Effects : Many fluorinated compounds exhibit anti-inflammatory properties due to their ability to modulate inflammatory pathways.
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Similar structure | Antimicrobial | |
| Compound B | Phenolic derivative | Anticancer | |
| Compound C | Fluorinated analog | Anti-inflammatory |
Case Study: Anticancer Activity
A study focusing on phenolic compounds demonstrated significant anticancer effects through the induction of apoptosis in various cancer cell lines. For instance, gallic acid derivatives were shown to inhibit the proliferation of human leukemia cells . This suggests that similar mechanisms could be explored for this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Malononitrile Derivatives
a) 2-(1-Propyl-2,6-distyryl-1,4-pyridin-4-ylidene)malononitrile ()
- Structure: Contains a pyridin-4-ylidene ring fused to malononitrile, with styryl and propyl substituents.
- Key Properties : Exhibits fluorescence, making it suitable as a dye. The extended conjugation from styryl groups enhances electronic delocalization, unlike the target compound’s fluorinated alkyl chain .
b) 2-[1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]malononitrile ()
- Structure: Features chlorophenyl and methylphenyl ketone groups attached to malononitrile.
- No fluorine atoms are present, reducing environmental persistence .
Structural Comparison Table
Perfluorinated Analogues ()
Perfluorinated compounds (PFCs) like those listed in the Pharos Project reports share structural motifs with the target compound, such as pentafluoroethyl or hexafluoromethyl groups. For example:
- Benzenesulfonamide derivatives () : Contain pentafluoroethyl and tris(trifluoromethyl) groups. These groups enhance thermal stability and resistance to degradation, similar to the target compound’s pentafluoro-propylidene chain. However, the sulfonamide moiety introduces different reactivity, such as hydrogen-bonding capability .
- Poly(oxy-1,2-ethanediyl) polymers () : Fluorinated ether chains improve lubricity and water repellency, suggesting that the target compound’s fluorinated alkyl chain could serve similar functions in coatings or surfactants .
Physicochemical and Environmental Properties
- However, perfluorinated compounds are associated with environmental persistence, as noted in PFC reports .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability. For instance, ’s benzenesulfonamide derivatives are stable under high-temperature conditions, a trait likely shared by the target compound .
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